molecular formula C6H12N2O2 B041395 Methyl piperazine-1-carboxylate CAS No. 50606-31-0

Methyl piperazine-1-carboxylate

Cat. No.: B041395
CAS No.: 50606-31-0
M. Wt: 144.17 g/mol
InChI Key: ZPJZSEHCMJYUPI-UHFFFAOYSA-N
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Description

Methyl piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities. This compound is often utilized as an intermediate in the synthesis of various bioactive molecules and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl piperazine-1-carboxylate typically involves the reaction of piperazine with methyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Scientific Research Applications

Medicinal Chemistry

Methyl piperazine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be incorporated into different drug candidates, enhancing their pharmacological profiles.

Drug Development

  • Anticancer Agents : Research has shown that this compound derivatives exhibit potent activity against cancer cell lines. For instance, studies have demonstrated that compounds incorporating this moiety can inhibit cell proliferation in leukemia cell lines such as K562 and THP-1 . These compounds often function by modulating key signaling pathways involved in tumor growth and resistance to chemotherapy.
  • Multidrug Resistance Reversers : The compound has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells. By blocking efflux pumps, this compound derivatives can enhance the efficacy of existing chemotherapeutic agents . This property is particularly valuable in treating cancers that exhibit resistance to standard therapies.

This compound is not only a synthetic intermediate but also exhibits direct biological activity, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, derivatives of this compound have shown promising results as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways. A study reported that certain derivatives achieved IC50 values in the low nanomolar range, indicating strong inhibitory potential .

Synthetic Applications

This compound is utilized in synthetic organic chemistry for constructing complex molecular frameworks.

Synthesis of Piperazine Derivatives

The compound serves as a precursor for synthesizing various piperazine-containing drugs. Its reactivity allows it to participate in diverse reactions, including:

  • N-alkylation
  • Amidation
  • Coupling reactions

These reactions facilitate the formation of more complex structures that can be tailored for specific biological activities .

Clinical Investigations

Several clinical studies have highlighted the effectiveness of this compound derivatives in enhancing the therapeutic index of existing drugs:

  • A study on the combination of methyl piperazine derivatives with traditional chemotherapeutics showed improved patient responses and reduced side effects due to enhanced drug delivery and absorption .

In Vitro Studies

In vitro studies have consistently demonstrated the efficacy of this compound derivatives against various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
29cK5627.0sEH inhibition
32jTHP-15.4Apoptosis induction
37HL-606.0Cell cycle arrest

These findings underscore the potential of this compound as a scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of methyl piperazine-1-carboxylate depends on its specific application. In pharmaceuticals, it often acts as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The exact pathways involved vary depending on the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl piperazine-1-carboxylate is unique due to its specific reactivity and the ease with which it can be incorporated into various chemical structures. Its methyl group provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of piperazine, a well-known scaffold in drug design. Piperazine derivatives are recognized for their ability to interact with various biological targets, including receptors and enzymes. The methylation at the carboxylate position enhances the pharmacological profile of this compound.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study on related piperazine compounds demonstrated their ability to induce necroptosis in K562 leukemic cells, suggesting a potential mechanism for cancer therapy through regulated cell death pathways .

Table 1: Anticancer Activity of this compound

Study ReferenceCell LineMechanism of ActionIC50 (µM)Observations
K562Necroptosis15Induces cell death via TNF-R1 signaling
VariousPSMA targetingN/AEffective in imaging and treatment of ccRCC

2. Antiviral Activity

This compound has shown promise as an antiviral agent. In a study examining its effects on influenza virus growth, graded concentrations of related compounds produced significant inhibition, indicating potential utility in treating viral infections .

Table 2: Antiviral Activity of this compound

Study ReferenceVirus TypeConcentration Range (µM)Inhibition (%)
Influenza10 - 10070% at 50 µM

3. Receptor Binding Affinity

Research has highlighted the binding affinities of this compound to various receptors, including kappa-opioid receptors. A comparative study found that modifications to the piperazine structure can significantly enhance receptor affinity, which is crucial for developing effective analgesics .

Table 3: Receptor Binding Affinity

CompoundReceptor TypeK(i) (nM)
This compound (S,S)Kappa-opioid0.31
GR-89,696Kappa-opioid0.67

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Necroptosis Induction : The compound has been associated with necroptotic pathways in cancer cells, suggesting it may serve as a novel therapeutic agent against chemoresistant tumors .
  • Receptor Modulation : Its interaction with aminergic receptors indicates potential applications in neuropharmacology, particularly in conditions like depression and anxiety .

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profiles of this compound:

  • A study conducted on a series of piperazine derivatives revealed that those with enhanced receptor binding exhibited improved pharmacokinetic properties and reduced side effects compared to traditional therapies .
  • Another research effort focused on optimizing the structure for better activity against multidrug-resistant bacteria, demonstrating the compound's versatility beyond oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl piperazine-1-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : this compound is typically synthesized via carbamate formation. A standard route involves reacting piperazine with methyl chloroformate under controlled basic conditions (e.g., using sodium bicarbonate or triethylamine) in anhydrous solvents like dichloromethane or THF. Critical parameters include:

  • Temperature control (0–5°C to minimize side reactions).
  • Stoichiometric ratios (excess methyl chloroformate ensures complete reaction).
  • Purification via column chromatography or recrystallization to isolate the product .
    For analogs like Boc-protected derivatives, tert-butyloxycarbonyl (Boc) groups are introduced first to protect the amine, followed by deprotection post-reaction .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR identifies functional groups (e.g., methyl ester at ~3.7 ppm for ¹H; carbonyl at ~155–160 ppm for ¹³C) .
  • FT-IR confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H stretches (if present) .
  • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, piperazine rings adopt chair conformations, and supramolecular interactions (N–H⋯O, π–π stacking) are analyzed using displacement ellipsoids and hydrogen-bond geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when refining the structure of this compound derivatives?

  • Methodological Answer : Discrepancies in displacement parameters or hydrogen-bond geometry are addressed by:

  • Using full covariance matrices in SHELXL to account for anisotropic thermal motion .
  • Validating hydrogen bonds via restraints on bond distances (e.g., O–H = 0.82±0.01 Å) and isotropic displacement parameters (Uiso) .
  • Cross-verifying with spectroscopic data (e.g., NMR chemical shifts) to confirm molecular connectivity .

Q. What methodological approaches are employed to analyze the supramolecular interactions in this compound derivatives, and how do these interactions influence biological activity?

  • Methodological Answer :

  • Hydrogen-bond analysis : SCXRD identifies interactions like N(amino)–H⋯O(hydroxyl) and N–H⋯N(pyrimidinyl), forming supramolecular tapes or sheets .
  • π–π stacking : Measured via inter-centroid distances (e.g., 3.59 Å in pyrimidine rings) using Mercury software .
  • Biological relevance : These interactions enhance stability in protein-binding pockets (e.g., in HIF inhibitors or κ-opioid receptor agonists), improving drug-receptor affinity .

Q. What strategies are recommended for ensuring stereochemical purity in the synthesis of this compound analogues intended for receptor binding studies?

  • Methodological Answer :

  • Chiral catalysts : Use enantioselective reagents (e.g., chiral amines) during carbamate formation .
  • Analytical validation : Chiral HPLC or polarimetry confirms enantiomeric excess.
  • Crystallographic control : SCXRD resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. How should researchers address contradictions between computational predictions and experimental results regarding the solubility and bioavailability of this compound derivatives?

  • Methodological Answer :

  • Experimental validation : Compare computed Log S (e.g., -2.5 via ESOL) with shake-flask solubility tests in PBS or DMSO .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility while monitoring bioavailability via Caco-2 cell assays .
  • Machine learning : Refine computational models using experimental datasets to enhance predictive accuracy .

Properties

IUPAC Name

methyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJZSEHCMJYUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198653
Record name 1-Piperazinecarboxylic acid, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50606-31-0
Record name 1-Piperazinecarboxylic acid, methyl ester
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Record name 50606-31-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazinecarboxylic acid, methyl ester
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Record name Methyl piperazine-1-carboxylate
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Synthesis routes and methods

Procedure details

34.0 g (0.15 mole) of 1-carbomethoxy-4-benzylpiperazine dissolved in 300 ml of ethanol was treated with hydrogen over a palladium catalyst at 40 psi and room-temperature for 24 hours. The catalyst was removed by filtration and the solvent removed under reduced pressure. The residue was distilled, b.p. 70°-75° C. at 1.5 mmHg to give 16.0 g of 1-carbomethoxypiperazine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl piperazine-1-carboxylate
Methyl piperazine-1-carboxylate
Methyl piperazine-1-carboxylate
Methyl piperazine-1-carboxylate
Methyl piperazine-1-carboxylate
Methyl piperazine-1-carboxylate

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